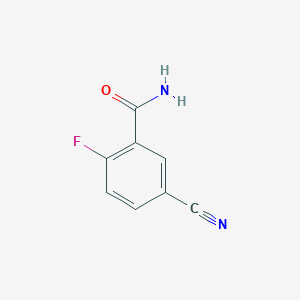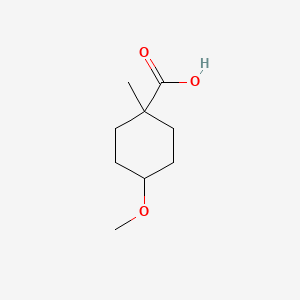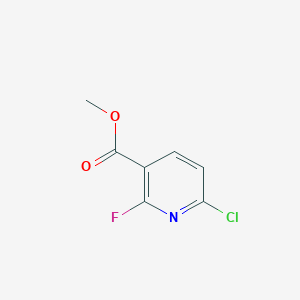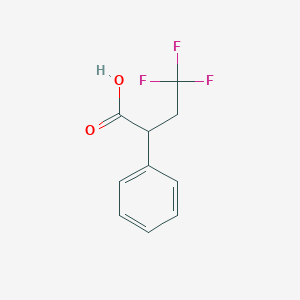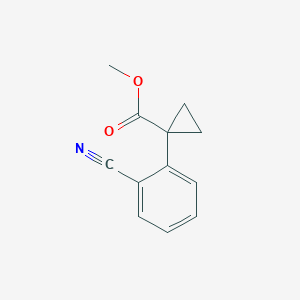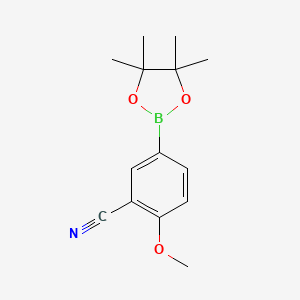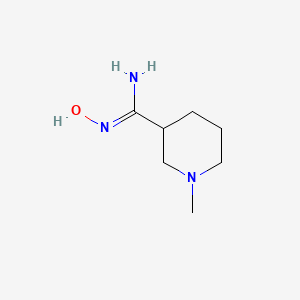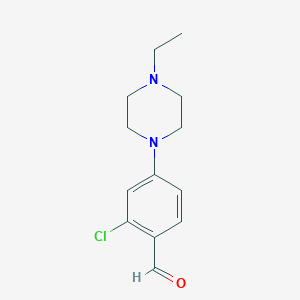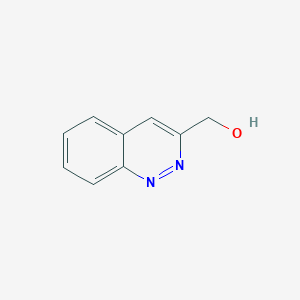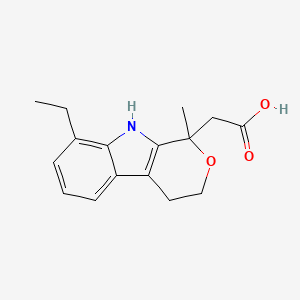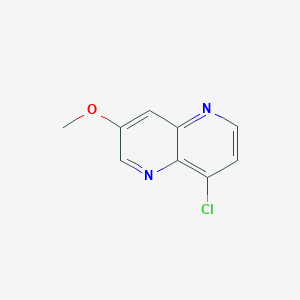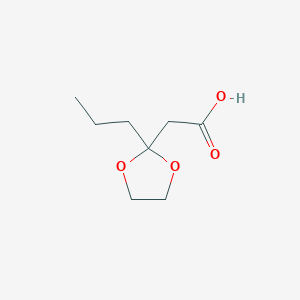![molecular formula C7H10O2 B1429286 8-Oxabicyclo[3.2.1]octan-2-one CAS No. 39536-72-6](/img/structure/B1429286.png)
8-Oxabicyclo[3.2.1]octan-2-one
Overview
Description
8-Oxabicyclo[3.2.1]octan-2-one is a bicyclic organic compound with the molecular formula C7H10O2. It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system.
Mechanism of Action
Target of Action
It’s worth noting that the 8-oxabicyclo[321]octane scaffold is a common structural motif in many classes of natural products, some of which show interesting biological activities .
Mode of Action
The mode of action of 8-Oxabicyclo[3.2.1]octan-2-one involves a series of chemical reactions. An efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . The resultant compounds could then undergo interrupted Nazarov cyclization .
Biochemical Pathways
The compound is synthesized via a series of reactions, including a tandem c–h oxidation/oxa-[3,3] cope rearrangement/aldol reaction .
Pharmacokinetics
The compound is typically stored at a temperature of 4°c .
Result of Action
The compound is part of a family of structures that are featured in many natural products, some of which show interesting biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at a temperature of 4°C to maintain its stability . Additionally, safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be synthesized via a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar context, although the nature of these interactions is yet to be fully understood.
Molecular Mechanism
It is known that the compound can be synthesized via a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction , suggesting that it may exert its effects at the molecular level through similar mechanisms. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One notable method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2), allowing for the efficient construction of 8-Oxabicyclo[3.2.1]octanes and their analogs .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported. This method allows for the preparation of enantiomerically pure 8-Oxabicyclo[3.2.1]octanes .
Chemical Reactions Analysis
Types of Reactions: 8-Oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, rearrangement, and cyclization. For example, the compound can participate in a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction .
Common Reagents and Conditions:
Rearrangement: Gold(I) catalysts are employed in the 1,3-acyloxy migration/Ferrier rearrangement reactions.
Major Products: The major products formed from these reactions include various 8-Oxabicyclo[3.2.1]octane derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-2-one has several scientific research applications:
Comparison with Similar Compounds
11-Oxatricyclo[5.3.1.0]undecane: This compound shares a similar bicyclic structure and is synthesized using similar methods.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids and displays a wide array of biological activities.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-5-2-4-7(6)9-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQFLSSSJKNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-oxabicyclo[3.2.1]octan-2-one in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Researchers have developed novel methods for its synthesis, making it readily available for further transformations []. This compound can be elaborated into more complex structures, particularly cycloheptane-annulated furans, which are important structural motifs in various natural products and pharmaceuticals [].
Q2: How can this compound be used to access cycloheptane-annulated furans?
A2: As described in [], this compound can be subjected to chain elongation reactions with various oxophosphonates, leading to the formation of α,β-unsaturated ketones. These ketones, upon treatment with boron trifluoride diethyl etherate (BF3·OEt2), undergo a cyclization reaction to yield furanocycloheptanols. This synthetic route allows for the preparation of furanocycloheptanols with specific substitution patterns that were previously inaccessible.
Q3: Can this compound participate in cycloaddition reactions?
A3: While not directly addressed in the provided abstracts, research indicates that related bicyclic compounds can participate in cycloaddition reactions, specifically with carbonyl ylides []. The reactivity and selectivity of such reactions would depend on the specific substituents present on both the this compound derivative and the reacting carbonyl ylide. Further investigation into this area could uncover novel synthetic applications for this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


